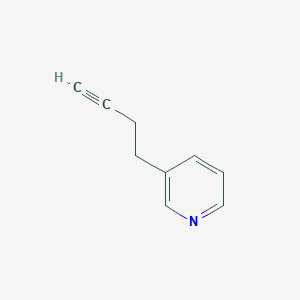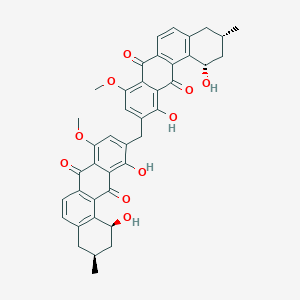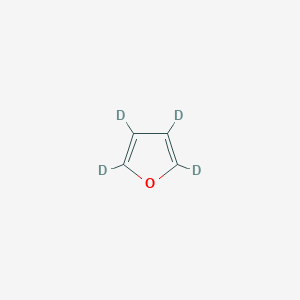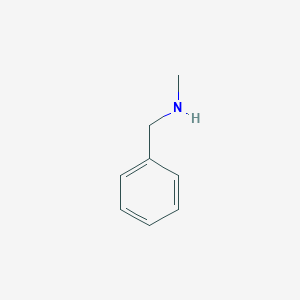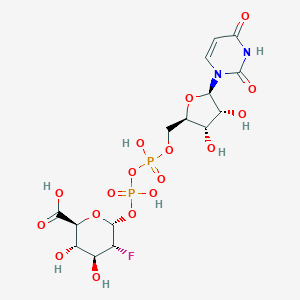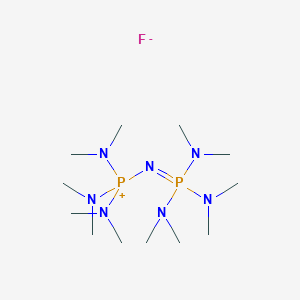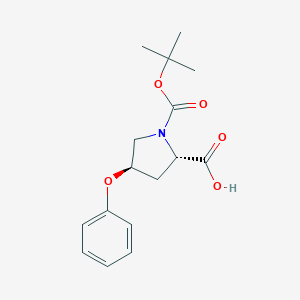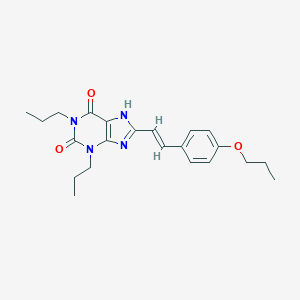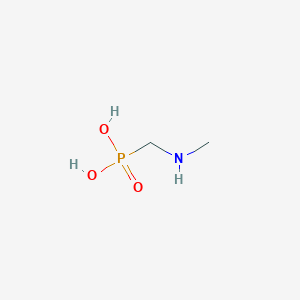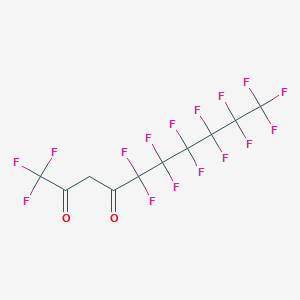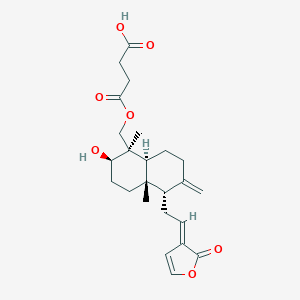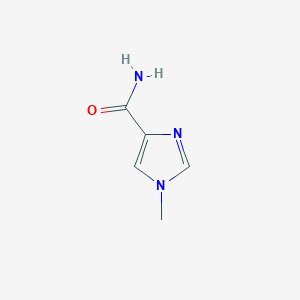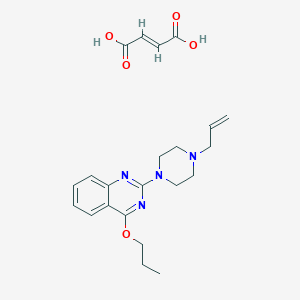
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders.
作用機序
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By binding to the receptor, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate blocks the binding of acetylcholine and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
生化学的および生理学的効果
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines, increase the expression of neurotrophic factors, and promote the survival of neurons. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its relatively low potency compared to other α7 nicotinic acetylcholine receptor antagonists, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. One direction is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. Another direction is the investigation of the potential therapeutic applications of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, the use of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate as a tool compound in the study of α7 nicotinic acetylcholine receptor function could lead to a better understanding of the role of this receptor in various physiological and pathological processes.
合成法
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with 2-bromo-4-propoxyquinazoline. This reaction yields 2-(4-nitrophenylhydrazinyl)-4-propoxyquinazoline, which is then treated with allyl bromide to form 2-(4-allyl-1-piperazinyl)-4-propoxyquinazoline. Finally, this compound is reacted with fumaric acid to form the fumarate salt of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate.
科学的研究の応用
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection in animal models of these disorders. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been investigated for its potential use as a tool compound in the study of α7 nicotinic acetylcholine receptor function.
特性
CAS番号 |
129664-00-2 |
|---|---|
製品名 |
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate |
分子式 |
C18H24N4O.C4H4O4 |
分子量 |
428.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(4-prop-2-enylpiperazin-1-yl)-4-propoxyquinazoline |
InChI |
InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
IUHFBXAGCCTZQG-WLHGVMLRSA-N |
異性体SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
同義語 |
2-(4-(2-Propenyl)-1-piperazinyl)-4-propoxyquinazoline (E)-2-butenedioa te (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



